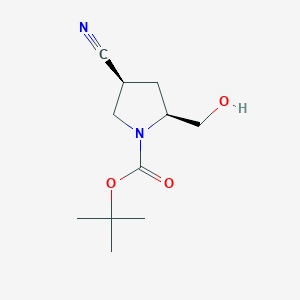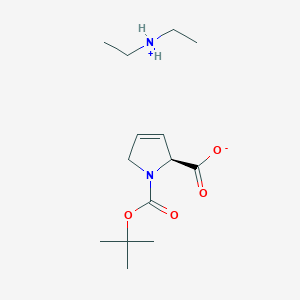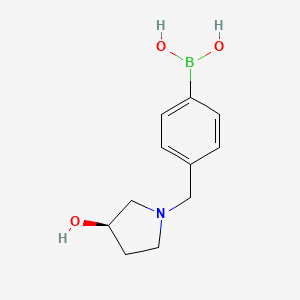![molecular formula C10H10N2O2 B6296072 6-Ethoxy-[1,5]naphthyridin-4-ol CAS No. 2097068-45-4](/img/structure/B6296072.png)
6-Ethoxy-[1,5]naphthyridin-4-ol
描述
“6-Ethoxy-[1,5]naphthyridin-4-ol” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “this compound”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A specific synthesis method for “this compound” is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,5-naphthyridine core, which is considered to be a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “this compound”, exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .The InChI code is 1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13) .
科学研究应用
6-Ethoxy-[1,5]naphthyridin-4-ol has been used in a variety of scientific research applications, including drug design and development, biochemistry and physiology, and laboratory experiments. In drug design and development, this compound has been used as a starting material in the synthesis of various drugs, including anti-cancer drugs and anticonvulsants. In biochemistry and physiology, this compound has been used to study the effects of various compounds on the body, including their effects on the nervous system and the cardiovascular system. In laboratory experiments, this compound has been used to study the effects of various compounds on various biological systems, including cell cultures, bacteria, and enzymes.
作用机制
Mode of Action
It is known that naphthyridine derivatives can interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, inhibiting or activating cellular pathways, and modulating gene expression .
Biochemical Pathways
Naphthyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
实验室实验的优点和局限性
6-Ethoxy-[1,5]naphthyridin-4-ol has several advantages for use in laboratory experiments. First, it is a relatively inexpensive and readily available compound. Second, it is structurally similar to many naturally occurring compounds, making it a useful starting material in organic synthesis. Finally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, this compound also has several limitations. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain reactions.
未来方向
The potential applications of 6-Ethoxy-[1,5]naphthyridin-4-ol are still being explored. One potential future direction is the development of new drugs based on this compound. Additionally, this compound could be used to study the effects of various compounds on various biological systems, including cell cultures, bacteria, and enzymes. Finally, this compound could be used to develop new compounds that have specific biochemical and physiological effects, such as anti-inflammatory or anti-cancer activity.
合成方法
6-Ethoxy-[1,5]naphthyridin-4-ol can be synthesized through a variety of methods, including the reaction of ethyl ethoxyacetate with 1,5-dihydronaphthyridine. This reaction is typically carried out in a solvent such as dichloromethane, and the reaction is typically complete after one hour. Other methods of synthesis include the reaction of ethoxyacetic acid with 1,5-dihydronaphthyridine, as well as the reaction of ethoxyacetaldehyde with 1,5-dihydronaphthyridine.
安全和危害
生化分析
Biochemical Properties
6-Ethoxy-[1,5]naphthyridin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound can cause liver toxicity and other adverse effects. Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can have downstream effects on cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation can be influenced by its interactions with cellular transporters, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with various enzymes and other biomolecules .
属性
IUPAC Name |
6-ethoxy-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTROZOUFOLFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302085 | |
| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097068-45-4 | |
| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)







![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)

iridium(III), min. 98%](/img/structure/B6296068.png)


![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)